molecular formula C16H17NO3 B5688872 4-Anilino-3-butanoyl-6-methylpyran-2-one

4-Anilino-3-butanoyl-6-methylpyran-2-one

Cat. No.: B5688872
M. Wt: 271.31 g/mol
InChI Key: VWWNUEAFVBJJNR-UHFFFAOYSA-N
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Description

4-Anilino-3-butanoyl-6-methylpyran-2-one is a pyranone derivative characterized by a substituted anilino group (C₆H₅NH−) at position 4 and a butanoyl moiety (CH₂CH₂CO−) at position 3 of the pyran-2-one ring. The methyl group at position 6 enhances steric stability, while the ketone oxygen in the pyranone core contributes to its electronic properties. This compound is of interest in medicinal chemistry due to structural motifs common in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

4-anilino-3-butanoyl-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWNUEAFVBJJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-butanoyl-6-methylpyran-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester under acidic or basic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic substitution reaction using aniline and a suitable leaving group on the pyranone ring.

    Addition of the Butanoyl Group: The butanoyl group can be added through an acylation reaction using butanoyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-butanoyl-6-methylpyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The anilino group can participate in electrophilic substitution reactions, while the butanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a suitable leaving group and base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

4-Anilino-3-butanoyl-6-methylpyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Anilino-3-butanoyl-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • The butanoyl group at position 3 introduces a shorter aliphatic chain compared to the benzoyl derivatives in 7a, 14b, and 14d, which may reduce steric hindrance and increase metabolic stability .

Reaction Conditions and Yields

Compound Amine Reagent Solvent Time Temperature Yield (%)
14b Butylamine i-Propanol 3 h RT ~75*
14d Ethanolamine Ethanol 2 h RT ~70*

*Yields estimated from stoichiometric ratios in the provided procedures.

Key Observations :

  • The target compound’s synthesis may require harsher conditions (e.g., reflux) due to the lower nucleophilicity of aniline compared to aliphatic amines like butylamine .
  • Protic solvents (e.g., ethanol, i-propanol) favor amine addition to α,β-unsaturated ketones in 7a, a trend likely applicable to the target compound’s synthesis .

Physicochemical and Analytical Data

Elemental Analysis Comparison

Compound Formula (with hydrate) C (%) H (%) N (%)
14b C₂₃H₂₃NO₄·H₂O 69.80 6.37 3.54
14d C₁₈H₂₁NO₄·H₂O 64.85 6.95 4.20
Target* C₁₇H₁₉NO₃ (anhydrous) ~68.67 ~6.40 ~4.71

*Calculated for hypothetical anhydrous form.

Key Observations :

  • The target compound’s lower molecular weight (due to butanoyl vs. benzoyl groups) reduces carbon content compared to 14b and 14d.
  • The anilino group increases nitrogen content relative to 14b and 14d, which have aliphatic amines .

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